molecular formula C8H22N2O3Si B14376700 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol CAS No. 89865-11-2

1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol

Cat. No.: B14376700
CAS No.: 89865-11-2
M. Wt: 222.36 g/mol
InChI Key: HYJQATADTTYGIF-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is a unique organosilicon compound characterized by its complex structure, which includes an amino group, a silane group, and multiple oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol typically involves the reaction of silane precursors with amino alcohols under controlled conditions. The reaction is often carried out in the presence of catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The silane group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .

Scientific Research Applications

1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the silane group can interact with silicon-based materials. These interactions can influence the compound’s behavior in biological and industrial applications .

Comparison with Similar Compounds

  • 4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0,2,6]decan-9-one
  • (1S,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decan-9-one

Comparison: Compared to these similar compounds, 1-Amino-4,4-dimethyl-3,5-dioxa-8-aza-4-siladecan-10-ol is unique due to the presence of the amino group and its specific structural configuration.

Properties

CAS No.

89865-11-2

Molecular Formula

C8H22N2O3Si

Molecular Weight

222.36 g/mol

IUPAC Name

2-[2-[2-aminoethoxy(dimethyl)silyl]oxyethylamino]ethanol

InChI

InChI=1S/C8H22N2O3Si/c1-14(2,12-7-3-9)13-8-5-10-4-6-11/h10-11H,3-9H2,1-2H3

InChI Key

HYJQATADTTYGIF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCCN)OCCNCCO

Origin of Product

United States

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